- Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium Bromide, Organic Letters, 2016, 18(5), 1154-1157

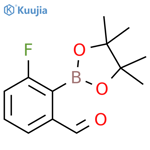

Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

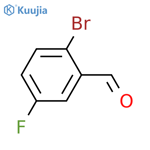

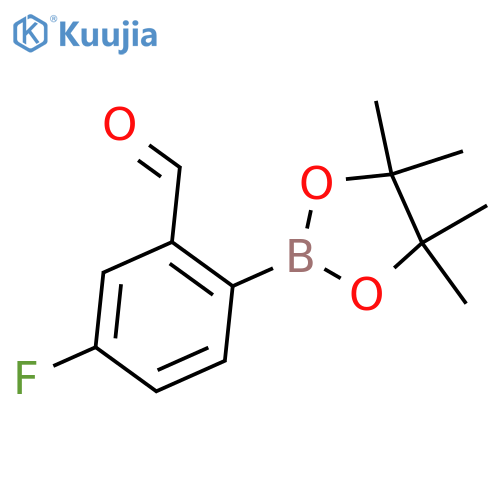

943310-52-9 structure

상품 이름:5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 화학적 및 물리적 성질

이름 및 식별자

-

- 4-氟-2-醛基苯硼酸频呢醇酯

- 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-Fluoro-2-formylphenylboronic acid pinacol ester

- 4-Fluoro-2-formylbenzeneboronic acid pinacol ester

- N10678

- (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER

- 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde

- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)

- 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde

- EN300-12599310

- AKOS028114857

- DB-100340

- SCHEMBL137873

- MFCD18731000

- CS-16359

- Z2049760593

- STGVEURXAACTES-UHFFFAOYSA-N

- 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- CS-0096064

- 943310-52-9

- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

-

- 인치: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3

- InChIKey: STGVEURXAACTES-UHFFFAOYSA-N

- 미소: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1

계산된 속성

- 정밀분자량: 250.1176527g/mol

- 동위원소 질량: 250.1176527g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 4

- 중원자 수량: 18

- 회전 가능한 화학 키 수량: 2

- 복잡도: 316

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 35.5

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12599310-0.05g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 0.05g |

$64.0 | 2023-05-06 | |

| Enamine | EN300-12599310-0.1g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 0.1g |

$89.0 | 2023-05-06 | |

| Enamine | EN300-12599310-5.0g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 5g |

$991.0 | 2023-05-06 | |

| Chemenu | CM219272-1g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95+% | 1g |

$645 | 2022-08-31 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62104-1g |

4-Fluoro-2-formylbenzeneboronic acid pinacol ester, 96% |

943310-52-9 | 96% | 1g |

¥8011.00 | 2023-02-25 | |

| Aaron | AR01KLEG-250mg |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 250mg |

$11.00 | 2025-02-12 | |

| Aaron | AR01KLEG-10g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 97% | 10g |

$186.00 | 2024-07-18 | |

| Aaron | AR01KLEG-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 5g |

$93.00 | 2025-02-12 | |

| abcr | AB594982-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; . |

943310-52-9 | 5g |

€202.60 | 2024-07-24 | ||

| Ambeed | A459770-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 5g |

$102.0 | 2025-03-05 |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 36 h, 80 °C

참조

합성회로 2

반응 조건

1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

참조

- ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines, Synlett, 2016, 27(14), 2043-2050

합성회로 3

반응 조건

1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,2-Dimethoxyethane ; 2 h, rt → 80 °C

참조

- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,

합성회로 4

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 16 h, 100 °C

참조

- Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 80 °C; overnight, 80 °C

참조

- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,

합성회로 6

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 16 h, 110 °C

참조

- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

합성회로 7

반응 조건

1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

참조

- Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated Imines, Journal of the American Chemical Society, 2016, 138(1), 84-87

합성회로 8

반응 조건

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; rt → 100 °C; 16 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Preparation method of antifungal drug tavaborole, China, , ,

합성회로 9

반응 조건

1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

참조

- Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations, Organic Letters, 2023, 25(10), 1661-1666

합성회로 10

반응 조건

1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ; 4 h, 70 °C

1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt

1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt

1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

참조

- Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes, Journal of the American Chemical Society, 2021, 143(7), 2920-2929

합성회로 11

반응 조건

1.1 Reagents: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; rt → 105 °C; 16 h, 100 - 105 °C

참조

- Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid, China, , ,

합성회로 12

반응 조건

1.1 Solvents: Benzene ; 14 h, reflux

참조

- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides, World Intellectual Property Organization, , ,

합성회로 13

반응 조건

참조

- Preparation of boron-containing small molecules and nucleosides for treating fungal infections, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 90 °C

참조

- Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials

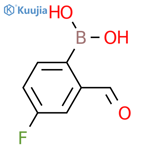

- (4-Fluoro-2-formylphenyl)boronic acid

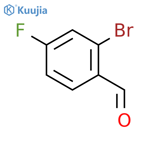

- 2-Bromo-4-fluorobenzaldehyde

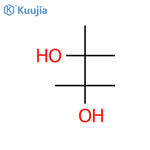

- 2,3-Dimethylbutane-2,3-diol

- 2-Bromo-5-fluorobenzaldehyde

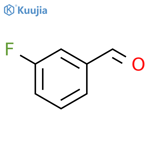

- 3-Fluorobenzaldehyde

- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-fluoro-2-formylbenzoate

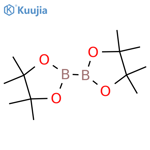

- Bis(pinacolato)diborane

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 관련 문헌

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) 관련 제품

- 1693939-59-1(3,5-Dibromo-4-(difluoromethoxy)benzylamine)

- 1367942-23-1(5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine)

- 4937-63-7(8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

- 2763993-08-2((9H-fluoren-9-yl)methyl N-[5-(hydroxymethyl)-2,4-dimethylphenyl]carbamate)

- 851408-17-8(N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2,2-dimethylpropanamide)

- 1805613-29-9(6-(Difluoromethyl)-4-iodo-3-methoxypyridine-2-carboxylic acid)

- 2138175-06-9(5-(4,4-dimethylpentan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

- 1354484-94-8((+)-trans-1-Methyl-4-phenyl-pyrrolidine-3-carboxylic acid ethyl ester)

- 2228931-89-1(2-(3-amino-3-methylbutyl)-5-methoxyphenol)

- 1105240-12-7(2-(4-fluorophenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine)

추천 공급업체

Hefei Zhongkesai High tech Materials Technology Co., Ltd

골드 회원

중국 공급자

시약

Jinta Yudi Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

대량

Hubei Cuiyuan Biotechnology Co.,Ltd

골드 회원

중국 공급자

시약

Wuhan brilliant Technology Co.,Ltd

골드 회원

중국 공급자

대량

Henan Dongyan Pharmaceutical Co., Ltd

골드 회원

중국 공급자

대량